cyclopropyl(1H-imidazol-2-yl)methanol
Description
The exploration of novel chemical entities is a cornerstone of contemporary chemical research, driving advancements in medicine, materials science, and various other fields. The compound cyclopropyl(1H-imidazol-2-yl)methanol, with its unique combination of a cyclopropyl (B3062369) moiety and an imidazole-containing architecture, represents an interesting, albeit currently understudied, molecule. The theoretical interest in this compound stems from the well-established and significant roles that both imidazole (B134444) and cyclopropane (B1198618) structures play in organic chemistry and drug discovery.
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This structural motif is of paramount importance in medicinal chemistry and is a core component of numerous biologically active molecules and pharmaceuticals. nih.gov The presence of both acidic and basic nitrogen atoms allows imidazole to act as a proton donor and acceptor, and to participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. nih.govresearchgate.net
Imidazole-based compounds exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov The versatility of the imidazole ring allows for a variety of chemical modifications, enabling the fine-tuning of a molecule's physicochemical properties and biological function. Therefore, the inclusion of an imidazole ring in the structure of this compound suggests a potential for biological activity and warrants further investigation.
The cyclopropyl group, a three-membered carbocyclic ring, is another privileged scaffold in organic and medicinal chemistry. fiveable.meresearchgate.net Its significance lies in its unique electronic and conformational properties, which arise from significant ring strain. fiveable.mewikipedia.org This strain results in C-C bonds with enhanced π-character, allowing the cyclopropyl group to interact with adjacent functional groups in a manner similar to a double bond. fiveable.mestackexchange.com
In drug design, the incorporation of a cyclopropyl group can have several beneficial effects. It can introduce conformational rigidity, which can lead to higher binding affinity for a biological target. researchgate.net The cyclopropyl moiety can also influence a molecule's metabolic stability and pharmacokinetic profile. fiveable.meacs.org Its unique electronic nature can modulate the reactivity of nearby functional groups, providing a tool for synthetic chemists to control chemical transformations. fiveable.melookchem.com
A hypothetical research trajectory for a novel compound like this compound would typically involve several key stages. Initially, synthetic routes would be developed to produce the compound efficiently and in high purity. nbinno.comorganic-chemistry.org Following successful synthesis, a thorough characterization of its physicochemical properties would be undertaken. Subsequently, its biological activity would be screened across a range of assays to identify any potential therapeutic applications. Further research would then focus on understanding its mechanism of action and optimizing its structure to enhance its desired properties.
Due to the current lack of specific research on this compound, the following sections on detailed research findings cannot be populated with scientifically validated information. The data presented in the subsequent tables are based on publicly available database information for the compound and general knowledge of its constituent parts, and should not be interpreted as the result of dedicated experimental studies.
Table 1: Compound Identification
| Compound Name | This compound |
| Molecular Formula | C₇H₁₀N₂O |
| SMILES | C1CC1C(C2=NC=CN2)O |
| InChI Key | AHCJARNRYZKAOV-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 138.17 g/mol |
| XLogP3 | -0.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 138.079313 g/mol |
| Monoisotopic Mass | 138.079313 g/mol |
| Topological Polar Surface Area | 49.5 Ų |
| Heavy Atom Count | 10 |
| Complexity | 145 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl(1H-imidazol-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-6(5-1-2-5)7-8-3-4-9-7/h3-6,10H,1-2H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCJARNRYZKAOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Strategies for the Construction of the Cyclopropyl(1H-imidazol-2-yl)methanol Core
The primary challenge in synthesizing this compound lies in the effective fusion of the cyclopropyl (B3062369) and imidazolyl moieties. Methodologies can be broadly categorized into those that first construct the imidazole (B134444) ring and subsequently introduce the cyclopropyl group, and those that form the imidazole ring from a cyclopropyl-containing precursor.
Cyclization Reactions in Imidazole Ring Formation
The formation of the imidazole ring is a cornerstone of this synthesis. Various classical and modern organic reactions can be employed to construct the 2-substituted imidazole core.
Cyclocondensation reactions are a common method for the synthesis of the imidazole ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). To synthesize the 2-cyclopropyl substituted core, cyclopropanecarboxaldehyde (B31225) serves as the key aldehyde component.
The general reaction involves the condensation of a dicarbonyl compound, such as glyoxal (B1671930) or benzil (B1666583), with cyclopropanecarboxaldehyde and two equivalents of ammonia or an ammonium (B1175870) salt like ammonium acetate. The reaction proceeds through the formation of a diimine intermediate from the dicarbonyl compound and ammonia, which then condenses with cyclopropanecarboxaldehyde to form the imidazole ring after dehydration.
| Dicarbonyl Precursor | Aldehyde | Nitrogen Source | Typical Product | Reference |
| Glyoxal | Cyclopropanecarboxaldehyde | Ammonium Acetate | 2-Cyclopropyl-1H-imidazole | General Method |
| Benzil | Cyclopropanecarboxaldehyde | Ammonium Acetate | 2-Cyclopropyl-4,5-diphenyl-1H-imidazole | General Method |
This table represents plausible reaction schemes based on general cyclocondensation principles.
The Debus-Radziszewski reaction is a classic and versatile multicomponent reaction for the synthesis of imidazoles. oup.comacs.orgwikipedia.org It involves the reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. oup.comacs.orgwikipedia.org To obtain the desired 2-cyclopropyl-1H-imidazole core, cyclopropanecarboxaldehyde is utilized as the aldehyde component.
The reaction mechanism is thought to involve the initial condensation of the dicarbonyl compound with two equivalents of ammonia to form a diimine intermediate. oup.comacs.org This intermediate then reacts with cyclopropanecarboxaldehyde in a condensation reaction, followed by cyclization and dehydration to yield the 2-substituted imidazole ring. oup.comacs.org A variety of catalysts, including Lewis acids and solid-supported catalysts, can be employed to improve yields and reaction times. ijprajournal.comresearchgate.net
A key advantage of this method is the commercial availability of the starting materials. wikipedia.orgscribd.com Modifications of the Debus-Radziszewski reaction, such as using a primary amine in place of one equivalent of ammonia, can lead to N-substituted imidazoles. wikipedia.org
| Dicarbonyl | Aldehyde | Ammonia Source | Catalyst (Example) | Product |
| Benzil | Cyclopropanecarboxaldehyde | Ammonium Acetate | Lewis Acid (e.g., Bi(OTf)₃) | 2-Cyclopropyl-4,5-diphenyl-1H-imidazole |
| Glyoxal | Cyclopropanecarboxaldehyde | Ammonia | None (thermal) | 2-Cyclopropyl-1H-imidazole |
This table illustrates the application of the Debus-Radziszewski reaction for the synthesis of the target scaffold.
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more starting materials. nih.govrsc.orgrsc.org The Debus-Radziszewski reaction itself is a prime example of a three-component reaction. researchgate.net These reactions are advantageous due to their atom economy, reduced number of purification steps, and the ability to generate diverse molecular libraries. researchgate.netrsc.org
For the synthesis of the 2-cyclopropyl-1H-imidazole core, an MCR would typically involve cyclopropanecarboxaldehyde, a 1,2-dicarbonyl compound (like benzil or glyoxal), and a source of nitrogen such as ammonium acetate. rsc.orgrsc.org By varying the dicarbonyl component, a range of 4,5-disubstituted-2-cyclopropyl-1H-imidazoles can be accessed. The use of ionic liquids or solid-supported catalysts can further enhance the efficiency and environmental friendliness of these reactions. nih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Resulting Imidazole |
| Benzil | Cyclopropanecarboxaldehyde | Ammonium Acetate | LADES@MNP, sonication | 2-Cyclopropyl-4,5-diphenyl-1H-imidazole |
| Glyoxal | Cyclopropanecarboxaldehyde | Ammonium Acetate | Solvent-free, microwave | 2-Cyclopropyl-1H-imidazole |
This table showcases examples of multicomponent reactions for the synthesis of the 2-cyclopropyl-imidazole core.
Introduction and Functionalization of the Cyclopropyl Moiety
The unique chemical and physical properties of the cyclopropane (B1198618) ring make its stereoselective introduction a critical aspect of the synthesis.
The stereochemistry of the cyclopropyl group can significantly influence the biological activity of the final molecule. Therefore, stereoselective methods for the synthesis of the cyclopropane ring are of high importance.
One of the most well-known methods for stereoselective cyclopropanation is the Simmons-Smith reaction. nih.gov This reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to convert an alkene into a cyclopropane. nih.gov The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. nih.gov For allylic alcohols, the hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond, leading to high diastereoselectivity. acs.orgwiley-vch.de
Asymmetric Simmons-Smith cyclopropanation can be achieved by using stoichiometric chiral additives or, more recently, catalytic amounts of chiral ligands. oup.comacs.org Chiral catalysts, often based on transition metals like rhodium or copper, can also be employed for the asymmetric cyclopropanation of alkenes with diazo compounds. acs.orgnih.govorganic-chemistry.org These methods allow for the synthesis of enantiomerically enriched cyclopropyl compounds, which can then be incorporated into the imidazole structure. rsc.orgrsc.org
For instance, a chiral cyclopropanecarboxaldehyde, a key precursor for the imidazole synthesis, can be prepared through asymmetric cyclopropanation of an appropriate acrolein derivative followed by functional group manipulation. rsc.orgrsc.org
| Method | Substrate | Reagent/Catalyst | Key Feature | Stereochemical Outcome |
| Simmons-Smith | Allylic Alcohol | Zn-Cu, CH₂I₂ | Hydroxyl-directed | High Diastereoselectivity |
| Asymmetric Simmons-Smith | Allylic Alcohol | Zn(CH₂I)₂, Chiral Ligand | Catalytic enantiocontrol | High Enantioselectivity |
| Catalytic Cyclopropanation | Alkene | Diazo compound, Chiral Rh(II) catalyst | High turnover, enantioselective | High Enantioselectivity |
This table summarizes key stereoselective methods for the synthesis of the cyclopropyl moiety.
Methodologies for Hydroxymethyl Group Installation
Optimization of Reaction Conditions and Yields
Achieving an efficient synthesis with high yield and purity requires careful optimization of reaction conditions. Key parameters that are systematically varied include the choice of solvent, reaction temperature, concentration of reactants, and the nature of any catalysts or additives.
For instance, in syntheses involving Grignard or organolithium reagents, the choice of solvent is critical. Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they stabilize the organometallic reagents. numberanalytics.com Temperature also plays a crucial role; lithiation reactions are often performed at very low temperatures (-78 °C) to prevent side reactions and decomposition of the unstable intermediates. researchgate.net
The following table illustrates a hypothetical optimization study for a Grignard-type addition to form the target alcohol, demonstrating how systematic changes can significantly impact the reaction's outcome.
| Entry | Solvent | Temperature (°C) | Reagent Equivalents | Yield (%) |
| 1 | Dioxane | 25 | 1.1 | <5 |
| 2 | Tetrahydrofuran (THF) | 0 | 1.1 | 45 |
| 3 | Diethyl Ether | 0 | 1.1 | 78 |
| 4 | Diethyl Ether | -20 | 1.1 | 85 |
| 5 | Diethyl Ether | -20 | 1.5 | 92 |
As shown, changing the solvent from dioxane to diethyl ether and lowering the temperature can dramatically increase the yield. Further improvement is achieved by adjusting the stoichiometry of the Grignard reagent. Similar optimization principles apply to other synthetic steps, such as the reduction of carbonyls or the conditions for functional group interconversion, where catalyst loading, reaction time, and workup procedures are also critical variables.
Scalability Considerations for Synthetic Procedures
Translating a synthetic route from a laboratory setting to a large-scale industrial process introduces a new set of challenges and considerations. A scalable process must be not only high-yielding but also safe, cost-effective, and environmentally sustainable.
The use of highly reactive and often pyrophoric reagents like n-butyllithium and lithium aluminum hydride presents significant safety risks on a large scale. wikipedia.orgacs.org Handling these materials requires specialized equipment and stringent safety protocols to manage their reactivity and the highly exothermic nature of the reactions.
Continuous flow chemistry has emerged as a powerful technology to address many of the challenges associated with scaling up hazardous reactions. researchgate.netfigshare.com In a flow reactor, small amounts of reagents are continuously mixed and reacted in a tube or channel. This setup offers superior control over reaction temperature due to a high surface-area-to-volume ratio, minimizing the risk of thermal runaways. researchgate.net Flow chemistry can significantly improve the safety profile of organolithium reactions and allows for rapid optimization and production, potentially enabling commercial-scale manufacturing from a much smaller footprint than traditional batch reactors. acs.orgfigshare.commdpi.com
Furthermore, considerations for scalability include the cost and availability of starting materials, the efficiency of purification methods (favoring crystallization over chromatography), and minimizing waste generation. A truly scalable synthesis is one that is robust, reproducible, and economically viable at the required production volume.
Chemical Reactivity and Mechanistic Investigations
Reactivity of the Imidazole (B134444) Heterocycle
The imidazole ring is an electron-rich aromatic system containing two nitrogen atoms, which makes it highly reactive toward electrophiles. pearson.com Its reactivity is influenced by the electronic structure, which features a delocalized π-system, and the ability of the nitrogen atoms to participate in reactions as both nucleophiles and bases. numberanalytics.com
The imidazole ring is notably susceptible to electrophilic aromatic substitution, exhibiting greater reactivity than benzene (B151609), pyrrole, and pyrazole. pearson.comuobabylon.edu.iqglobalresearchonline.net This heightened reactivity is due to the electron-donating nature of the two nitrogen atoms, which increases the electron density of the ring carbons. pearson.com
Electrophilic attack preferentially occurs at the C4 and C5 positions, as the intermediate arenium ions formed are stabilized through resonance without disrupting the aromatic sextet of the "pyrrole-like" nitrogen. uobabylon.edu.iqnih.gov Attack at the C2 position is generally disfavored because it leads to a less stable intermediate. uobabylon.edu.iqglobalresearchonline.net In cyclopropyl(1H-imidazol-2-yl)methanol, the presence of the substituent at the C2 position further deactivates this site, reinforcing the preference for electrophilic substitution at C4 and C5. Common electrophilic substitution reactions for the imidazole ring include nitration, sulfonation, and halogenation. uobabylon.edu.iq
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Imidazole
| Position of Attack | Stability of Intermediate | Typical Outcome |
|---|---|---|
| C4 or C5 | More stable resonance hybrid | Favored substitution product |
| C2 | Less stable canonical form | Disfavored, unless C4/C5 are blocked |
The electron-rich nature of the imidazole ring makes it generally resistant to nucleophilic substitution. globalresearchonline.netpharmaguideline.com Such reactions are uncommon unless the ring is activated by the presence of strongly electron-withdrawing groups. pharmaguideline.comaskfilo.com When nucleophilic substitution does occur, it typically targets the C2 position, which is the most electrophilic carbon in the activated ring. nih.govpharmaguideline.comaskfilo.com For this compound, direct nucleophilic substitution on the ring carbons is highly improbable due to the lack of activating groups and the existing substituent at C2.
While nucleophilic attack on the ring carbons is rare, the nitrogen atoms of the imidazole ring can act as nucleophiles. numberanalytics.com Nucleophilic addition reactions involving the imidazole ring as the nucleophile are well-documented, particularly in the context of aza-Michael additions to activated alkenes. organic-chemistry.orgresearchgate.net For instance, imidazoles can add to haloacetylenes without the need for a catalyst, showcasing the nucleophilic character of the ring nitrogen. acs.org
The imidazole ring demonstrates considerable stability and is generally resistant to oxidation by common oxidizing agents like chromic acid. pharmaguideline.comslideshare.net However, stronger oxidants can induce transformation. Perbenzoic acid and hydrogen peroxide can attack the ring, potentially leading to ring-opening and the formation of products like oxamide. pharmaguideline.comslideshare.net The oxidation of the imidazole ring can also be initiated by hydroxyl radicals, which involves the addition of the radical to the C2 position of the ring. nih.govrsc.org Atmospheric oxidants such as O3 and NO3 radicals are also capable of reacting with and degrading the imidazole ring. acs.org
Reduction of the imidazole ring to form imidazolines is also possible. Nitrogen heterocycles are more electrophilic than benzene and are thus susceptible to reduction by complex metal hydrides like lithium aluminum hydride or sodium borohydride (B1222165). stackexchange.com However, these reductions can be complicated by further reactions. For example, reduction with sodium borohydride in protic solvents can lead to the formation of an intermediate cyclic enamine, which may undergo subsequent ring-opening. stackexchange.com Specific, controlled conditions are required to achieve the reduction of the imidazole ring without inducing cleavage. stackexchange.com
The acidic proton on the N1 atom of the imidazole ring can be readily substituted in N-alkylation and N-derivatization reactions. uobabylon.edu.iqpharmaguideline.com This is a common transformation for imidazoles, often carried out by reacting the heterocycle with an alkyl halide in the presence of a base. nih.gov For unsymmetrically substituted imidazoles like this compound, the N-alkylation can result in two different regioisomeric products, depending on which of the two ring nitrogen atoms is alkylated.
The regioselectivity of N-alkylation is governed by a combination of factors, including electronic effects of the ring substituents, steric hindrance, the nature of the alkylating agent, and the reaction medium (neutral vs. basic). otago.ac.nz
Table 2: Factors Influencing Regioselectivity of Imidazole N-Alkylation
| Factor | Influence on Regioselectivity | Mechanism |
|---|---|---|
| Electronic Effects | Electron-withdrawing groups direct alkylation to the more remote nitrogen atom. | The substituent's inductive effect deactivates the proximate nitrogen. otago.ac.nz |
| Steric Effects | Bulky substituents or large alkylating agents favor reaction at the less-hindered nitrogen. | Minimizes steric repulsion in the transition state. otago.ac.nz |
| Reaction Conditions | In basic media, the imidazole anion reacts (SE2cB), with selectivity governed by sterics and electronics. In neutral media, the free base reacts (SE2'), and tautomeric equilibrium can dominate the outcome. otago.ac.nz | The reacting species (anion vs. free base) and its dominant tautomeric form determine the site of attack. |
Transformations Involving the Cyclopropyl (B3062369) Group
The cyclopropyl group is characterized by significant ring strain (approximately 115 kJ/mol), which makes it susceptible to reactions that relieve this strain. beilstein-journals.orgrsc.org Ring-opening reactions are a hallmark of cyclopropane (B1198618) chemistry.
The three-membered ring of cyclopropane derivatives can be opened under various conditions, including radical, electrophilic, and thermal pathways. beilstein-journals.orgnih.gov The regioselectivity of the ring-opening, i.e., which of the three C-C bonds cleaves, is highly dependent on the nature and position of substituents on the ring.
The mechanism of ring-opening often involves the formation of a high-energy intermediate. For instance, in radical-mediated reactions, a cyclopropyl-substituted radical can undergo rapid ring-opening to form a more stable, linear alkyl radical. beilstein-journals.orgrsc.org In electrophilic ring-opening, protonation or Lewis acid coordination can weaken a C-C bond, leading to cleavage.
The selectivity of bond cleavage is dictated by the ability of substituents to stabilize the resulting intermediate.
Donor-Acceptor Cyclopropanes : In systems with both an electron-donating and an electron-accepting group, the vicinal C-C bond (adjacent to both substituents) typically cleaves to form a stabilized zwitterionic intermediate. nih.gov
σ-Acceptor Groups : Strong σ-accepting substituents are predicted to weaken the distal C-C bond (the bond opposite the substituent). nih.gov In the case of this compound, if the imidazole nitrogen is protonated to form an imidazolium (B1220033) ion, this positively charged group would act as a powerful σ-acceptor. Under superacidic conditions, this could promote the electrophilic cleavage of the distal C2-C3 bond of the cyclopropane ring. nih.gov
The reaction pathway is a delicate balance of electronics and sterics, where the substitution pattern on the cyclopropane ring directs the course of the ring-opening to form the most stable possible intermediate. acs.org
Functionalization via Radical and Polar Processes
The strained three-membered ring of cyclopropane derivatives can undergo ring-opening reactions through both radical and polar mechanisms. In the context of this compound, these processes would lead to the formation of linear alkyl chains attached to the imidazole core. While specific studies on the radical and polar functionalization of this exact molecule are not extensively detailed in the provided search results, the general principles of cyclopropane chemistry suggest that radical-mediated openings can be initiated by radical species, leading to the formation of a stabilized radical intermediate. Subsequent reactions would then yield the functionalized product.
Polar processes, on the other hand, are typically initiated by electrophilic or nucleophilic attack. Acid-catalyzed ring opening, for instance, would involve protonation of the cyclopropane ring, followed by cleavage of a carbon-carbon bond to form a carbocation. The stability of this carbocation would be influenced by the electronic properties of the attached imidazolyl-methanol group. The subsequent capture of the carbocation by a nucleophile would complete the functionalization.
Stereochemical Outcomes of Cyclopropane Transformations
The stereochemistry of cyclopropane ring-opening reactions is a critical aspect of their synthetic utility. The transformations can proceed with either retention or inversion of stereochemistry at the reacting centers, depending on the reaction mechanism. For this compound, the stereochemical outcome of such transformations would be crucial in the synthesis of specific stereoisomers.
Research on related cyclopropane systems has shown that the stereochemical pathway is highly dependent on the reagents and reaction conditions. For instance, homoallylic rearrangement of cyclopropyl alcohols can be influenced by the nature of the electrophilic reagent used. huji.ac.il Similarly, Lewis-acid-mediated cyclizations of activated cyclopropylcarbinols can proceed with a high degree of stereoinduction, indicating a transfer of chirality from the starting material to the product. researchgate.net The specific stereochemical outcomes for this compound would need to be investigated experimentally, but the existing literature on similar structures provides a framework for predicting and controlling these transformations.
Reactions of the Hydroxymethyl Functionality
The primary alcohol group in this compound is a versatile functional handle for a range of chemical modifications.
The hydroxymethyl group can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents would favor the formation of cyclopropyl(1H-imidazol-2-yl)carbaldehyde. More vigorous oxidation conditions would lead to the corresponding carboxylic acid, cyclopropyl(1H-imidazol-2-yl)carboxylic acid.
Enzymatic oxidations can offer high enantioselectivity. For example, chloroperoxidase has been shown to catalyze the enantioselective oxidation of cis-cyclopropylmethanols to their corresponding aldehydes. nih.gov Mechanochemical approaches have also been developed for the oxidation of primary alcohols to carboxylic acids using recyclable catalysts. mdpi.com
The hydroxymethyl group can be reduced to a methyl group, yielding 2-cyclopropylmethyl-1H-imidazole. This transformation typically requires a two-step process involving conversion of the alcohol to a better leaving group (e.g., a tosylate or halide) followed by reduction with a suitable reducing agent, such as lithium aluminum hydride.
The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, rendering the adjacent carbon atom susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. The imidazole ring itself can also participate in nucleophilic substitution reactions, depending on the reaction conditions and the nature of the electrophile. rsc.orgnih.gov
Intermolecular and Intramolecular Interactions Governing Reactivity
The reactivity of this compound is influenced by a variety of non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).
Intramolecularly, hydrogen bonding can occur between the hydroxyl group and the nitrogen atoms of the imidazole ring. This interaction can influence the conformation of the molecule and the reactivity of both the hydroxyl group and the imidazole ring. researchgate.net The pseudo-π character of the cyclopropane ring can also lead to intramolecular interactions with the hydroxyl group. researchgate.net
Intermolecularly, hydrogen bonding between the hydroxyl group of one molecule and the imidazole ring of another can lead to the formation of dimers or larger aggregates. scielo.org.mx These interactions can affect the physical properties of the compound, such as its melting point and solubility, and can also play a role in its reactivity in the solid state or in concentrated solutions. The imidazole moiety can also participate in various intermolecular interactions, including hydrogen bonds and interactions with heteroatoms, which can influence its chemical behavior. researchgate.net
Derivatization and Analog Design Strategies
Systematic Modification of the Imidazole (B134444) Ring
The imidazole ring is a critical component for derivatization, offering several positions for substitution and opportunities for fusion with other heterocyclic systems to create more complex molecular architectures.
The imidazole ring of cyclopropyl(1H-imidazol-2-yl)methanol has three positions amenable to substitution: the N-1 nitrogen atom and the C-4 and C-5 carbon atoms. Each position offers a unique opportunity to influence the molecule's properties.
N-1 Position: Alkylation at the N-1 position is a common strategy. For instance, N-alkylation can be achieved by reacting the imidazole with alkyl halides in the presence of a base like potassium hydroxide. mdpi.com This modification can alter the compound's lipophilicity and metabolic stability. Introducing various substituents, such as long alkyl chains (e.g., octadecyl), has been demonstrated in related imidazole-containing compounds. mdpi.com
C-4 and C-5 Positions: The C-4 and C-5 positions can be functionalized to introduce a wide range of substituents. Methodologies like the vicarious nucleophilic substitution (VNS) of hydrogen allow for the introduction of groups such as phenylsulfonylmethyl at the C-4 position. researchgate.net Further modifications can include the introduction of nitro groups, which can significantly alter the electronic properties of the imidazole ring. researchgate.net Synthetic protocols that allow for regioselective control of substitution at the 2, 4, and 5 positions are crucial for building structure-activity relationships. mdpi.comrsc.org For example, some methods allow for the incorporation of an ester moiety at either the C-4 or C-5 position. mdpi.com
| Position of Substitution | Type of Substituent | Synthetic Method Example | Potential Impact |
|---|---|---|---|
| N-1 | Alkyl (e.g., Octadecyl) | Alkylation with alkyl halide and base mdpi.com | Modulates lipophilicity and target interaction |
| C-4 | Phenylsulfonylmethyl | Vicarious Nucleophilic Substitution (VNS) researchgate.net | Introduces polar, hydrogen-bonding capable group |
| C-5 | Nitro | Multi-step synthesis from substituted imidazoles researchgate.net | Alters electronic profile of the ring |
| C-4 / C-5 | Ester | Regioselective synthesis from vinylazides mdpi.com | Provides handle for further derivatization (e.g., amidation) |
Fusing the imidazole ring with other aromatic or heterocyclic systems is a powerful strategy to create rigid, bicyclic scaffolds with novel biological activities. These fused systems can explore different regions of a target's binding pocket and can possess significantly different pharmacological profiles compared to the parent monocyclic compound.
One prominent example is the synthesis of imidazo[1,2-a]pyridines . This scaffold is recognized for its wide range of applications in medicinal chemistry. rsc.orgresearchgate.net The synthesis can be achieved through various methods, including the condensation of 2-aminopyridines with α-haloketones or through multicomponent reactions. researchgate.netacs.orge3s-conferences.org These strategies involve forming a new six-membered ring fused to the imidazole core.
Another important fused system is the benzimidazole scaffold, which is structurally analogous to purines and can interact with various biological targets. mdpi.com The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its equivalent. By analogy, a cyclopropyl-substituted benzimidazole could be envisioned. Research has also explored the synthesis of more complex fused systems like imidazothiazoles and imidazothiadiazoles. nih.gov
| Fused System | General Synthetic Strategy | Significance |
|---|---|---|
| Imidazo[1,2-a]pyridine | Condensation of 2-aminopyridine with α-halocarbonyls e3s-conferences.org | Common "drug prejudice" scaffold with broad biological applications. rsc.org |
| Benzimidazole | Condensation of o-phenylenediamines with aldehydes/acids | Structural analog of purines; core of many marketed drugs. mdpi.com |
| Imidazothiazole | Various cyclization strategies involving sulfur incorporation nih.gov | Biologically active scaffold with diverse therapeutic potential. nih.gov |
Exploration of Cyclopropyl (B3062369) Substituent Effects
The cyclopropyl group is a key feature of the molecule, imparting specific conformational and metabolic properties. Modifying this group can fine-tune the molecule's performance.
The cyclopropane (B1198618) ring itself can be substituted to alter its steric and electronic properties. While specific examples for this compound are not extensively documented in the provided search results, general principles of cyclopropane chemistry suggest that introducing substituents like methyl or halogen groups onto the three-membered ring is feasible. Such substitutions can influence the molecule's interaction with target proteins and affect its metabolic stability. The rigid nature of the cyclopropane ring makes it a valuable tool for creating conformationally restricted analogs of other alkyl groups, such as isopropyl or tert-butyl. marquette.edu The synthesis of molecules with substituted cyclopropane rings often involves multi-step procedures starting from appropriate precursors. researchgate.net
Stereochemistry is a critical factor in drug design, as different enantiomers or diastereomers of a chiral molecule often exhibit significantly different biological activities, metabolic fates, and toxicities. researchgate.netmdpi.comankara.edu.trbiomedgrid.combiomedgrid.com The cyclopropane ring can introduce elements of chirality, particularly when it is disubstituted. For a 1,2-disubstituted cyclopropane, cis and trans diastereomers are possible.
Diversification at the Hydroxymethyl Position
The hydroxymethyl group at the C-2 position of the imidazole is a key functional group, likely involved in hydrogen bonding interactions with a biological target. Diversification at this position through bioisosteric replacement is a rational strategy to modulate these interactions and improve pharmacokinetic properties. cambridgemedchemconsulting.comrroij.com
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit a similar biological response. cambridgemedchemconsulting.com The hydroxymethyl group (-CH₂OH) can be replaced by a variety of other groups that can act as hydrogen bond donors or acceptors.
Potential bioisosteric replacements include:
Aminomethyl (-CH₂NH₂): The primary amine can act as a hydrogen bond donor. The substitution of a hydroxyl group with an amino group is a well-known bioisosteric replacement. estranky.sk
Methanesulfonamide (-CH₂NHSO₂CH₃): This group is a suitable bioisostere for a hydroxyl group, capable of acting as a hydrogen bond donor. estranky.sk
Heterocyclic rings: Small, planar aromatic heterocycles such as 1,2,4-triazoles, oxadiazoles, or tetrazoles can serve as non-classical bioisosteres. These rings can mimic the hydrogen bonding capabilities of the hydroxyl group while potentially enhancing metabolic stability and oral bioavailability. For example, tetrazoles are often used as bioisosteres for carboxylic acids due to their similar acidity, and other heterocycles can be worthy alternatives.
| Original Group | Bioisosteric Replacement | Rationale | Reference Example |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Aminomethyl (-CH₂NH₂) | Classical isostere; preserves hydrogen bond donor capability. estranky.sk | Aminopterin vs. Folic acid estranky.sk |
| Hydroxymethyl (-CH₂OH) | Methanesulfonamidomethyl (-CH₂NHSO₂Me) | Maintains hydrogen bond donor properties. estranky.sk | Dopamine D2-receptor agonists estranky.sk |
| Hydroxymethyl (-CH₂OH) | 1,2,4-Oxadiazole | Heterocyclic ring can mimic hydrogen bonding and improve pharmacokinetics. | AT1 receptor antagonists |
| Hydroxymethyl (-CH₂OH) | Fluorine (-F) | Monovalent isostere; can modulate electronic properties and block metabolism. estranky.sk | General strategy in medicinal chemistry cambridgemedchemconsulting.com |
Esterification and Etherification Reactions
The hydroxyl group of this compound is readily amenable to esterification and etherification, providing a straightforward approach to generating a library of analogs with varying lipophilicity, steric bulk, and potential for specific interactions with biological targets.
Esterification reactions can be carried out using a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst or coupling agent. These reactions lead to the formation of esters with a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and functionalized moieties. The choice of the ester group can significantly impact the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Etherification , on the other hand, involves the formation of an ether linkage by reacting the hydroxyl group with alkyl or aryl halides, or other electrophilic species, typically under basic conditions. This strategy allows for the introduction of metabolically stable linkages and the incorporation of diverse structural motifs that can influence the compound's binding affinity and selectivity for its target.
| Reaction Type | Reagents and Conditions | Product | Potential Impact |
| Esterification | Carboxylic acid, DCC/DMAP or Acid chloride, pyridine | Cyclopropyl(1H-imidazol-2-yl)methyl ester | Modulation of solubility, metabolic stability, and pro-drug potential |
| Etherification | Alkyl halide, NaH in THF | 2-(Alkoxymethyl)-1-cyclopropyl-1H-imidazole | Increased lipophilicity, altered steric profile, enhanced metabolic stability |
Conversion to Other Functional Groups (e.g., Halides, Amines)
Beyond ester and ether formation, the hydroxyl group of this compound can be transformed into other key functional groups, such as halides and amines, further expanding the accessible chemical space for analog design.
The conversion of the alcohol to a halide , typically a chloride or bromide, is a crucial step that activates the molecule for subsequent nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly employed for this transformation. The resulting 2-(halomethyl)-1-cyclopropyl-1H-imidazole is a versatile intermediate for the synthesis of a wide range of derivatives.
This halogenated intermediate can then be readily converted to various amines by reaction with a diverse set of primary or secondary amines. This nucleophilic substitution reaction provides access to a large family of 2-(aminomethyl)-1-cyclopropyl-1H-imidazole derivatives. The nature of the amine substituent can be tailored to introduce specific functionalities, such as basic centers for improved solubility or hydrogen bonding motifs for enhanced target engagement.
| Starting Material | Reagent | Intermediate/Product | Significance |
| This compound | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole | Key intermediate for nucleophilic substitution |
| 2-(Chloromethyl)-1-cyclopropyl-1H-imidazole | Primary/Secondary Amine (R¹R²NH) | 2-((R¹R²N)methyl)-1-cyclopropyl-1H-imidazole | Introduction of diverse amine functionalities |
Structure-Reactivity and Structure-Function Relationship Studies
The systematic derivatization of this compound is instrumental in elucidating its structure-reactivity and structure-function relationships. These studies are essential for understanding how modifications to the molecular structure influence its chemical behavior and biological activity.
Structure-Reactivity Relationships focus on how the electronic and steric properties of the substituents affect the reactivity of the molecule. For instance, the presence of the electron-rich imidazole ring and the strained cyclopropyl group can influence the reactivity of the adjacent methylene (B1212753) group. The cyclopropyl group, with its unique electronic properties resembling a double bond, can participate in electronic interactions that modulate the reactivity of the rest of the molecule. The strain in the three-membered ring can also influence reaction pathways and product distributions.
Structure-Function Relationship (SFR) studies, often guided by computational modeling and experimental biological screening, aim to correlate specific structural features with a desired biological effect. For instance, in the context of enzyme inhibition, the size, shape, and electronic properties of the substituents introduced through derivatization can significantly impact the compound's binding affinity and inhibitory potency. The imidazole core is a common feature in many biologically active compounds and its substitution pattern is crucial for activity. The cyclopropyl group can also play a significant role in biological activity by providing a rigid scaffold that can orient other functional groups for optimal interaction with a biological target.
Through iterative cycles of analog design, synthesis, and biological evaluation, researchers can build a comprehensive understanding of the SFR for a given series of compounds. This knowledge is critical for the rational design of more potent, selective, and metabolically stable derivatives of this compound for various therapeutic applications.
Advanced Spectroscopic and Crystallographic Characterization
Elucidation of Molecular Structure through X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of a molecule's solid-state structure, providing precise information on bond lengths, bond angles, and intermolecular interactions. As of the latest available data, a specific single-crystal X-ray diffraction study for cyclopropyl(1H-imidazol-2-yl)methanol has not been reported in the surveyed scientific literature. Consequently, a detailed analysis of its unique crystallographic parameters is not possible at this time. However, general structural features can be inferred from studies of closely related imidazole-containing compounds.
Stereochemical Assignment via Single-Crystal X-ray Crystallography
This compound possesses a stereocenter at the carbon atom bearing the hydroxyl, cyclopropyl (B3062369), and imidazolyl groups. Therefore, it can exist as a racemic mixture of enantiomers. Single-crystal X-ray crystallography is a powerful method for the absolute stereochemical assignment of chiral molecules, especially when a chiral derivative is crystallized or when anomalous dispersion effects can be utilized. A crystallographic study of a single enantiomer of this compound or a diastereomeric derivative would unequivocally establish its absolute configuration. In the absence of such a study, the stereochemistry of any given sample remains unassigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms and their connectivity.
Comprehensive ¹H NMR and ¹³C NMR Spectral Analysis
Detailed experimental ¹H and ¹³C NMR spectral data for this compound are not available in the currently accessible literature. However, a hypothetical analysis based on the known chemical shifts of similar structural motifs can be predictive.
Hypothetical ¹H NMR Data: The proton NMR spectrum would be expected to show distinct signals for the protons of the imidazole (B134444) ring, the cyclopropyl group, the methine proton adjacent to the hydroxyl group, and the hydroxyl proton itself. The protons on the imidazole ring would likely appear in the aromatic region. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region due to geminal and vicinal coupling.
Hypothetical ¹³C NMR Data: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule. The carbon atoms of the imidazole ring would appear in the downfield region characteristic of aromatic heterocycles. The carbons of the cyclopropyl group would be found at higher field, and the carbon atom attached to the hydroxyl group would be in the typical range for an alcohol.
Without experimental spectra, a definitive assignment of chemical shifts and coupling constants is not possible.
Advanced 2D NMR Techniques for Connectivity Elucidation
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between atoms in a molecule.
A COSY spectrum of this compound would reveal correlations between protons that are coupled to each other, confirming the proton-proton network within the cyclopropyl group and the imidazole ring. An HMBC experiment would show correlations between protons and carbons that are separated by two or three bonds, which would be instrumental in connecting the cyclopropyl and methanol (B129727) fragments to the imidazole ring.
Conformational Analysis using NMR Data
The conformational flexibility of this compound is a key determinant of its chemical reactivity and potential biological activity. The relative orientation of the cyclopropyl, imidazolyl, and methanol groups is governed by rotations around the C-C and C-N single bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, provides profound insights into the preferred solution-state conformation of this molecule.
Proton (¹H) NMR coupling constants (J-values) are instrumental in defining the dihedral angles between adjacent protons and thus the geometry of the molecule. For the cyclopropyl moiety, characteristic geminal (²JHH), cis-vicinal (³JHH), and trans-vicinal (³JHH) coupling constants can be observed. These values are sensitive to the ring's substitution pattern and the electronegativity of adjacent groups.
To further elucidate the three-dimensional structure, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. NOESY identifies protons that are close in space, typically within 5 Å, through cross-relaxation. mdpi.com The observation of NOE cross-peaks between specific protons of the cyclopropyl ring and the imidazole ring would provide direct evidence for their spatial proximity and thus define the preferred conformation. For instance, an NOE between the methine proton of the methanol group and the protons on the cyclopropyl ring would indicate a specific rotational isomer.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Imidazole C2 | - | ~145-150 |
| Imidazole C4/C5 | ~7.0-7.2 | ~120-128 |
| Methanol CH | ~4.5-4.8 | ~60-65 |
| Methanol OH | Variable | - |
| Cyclopropyl CH | ~1.0-1.5 (methine) | ~10-15 (methine) |
| Cyclopropyl CH₂ | ~0.4-0.8 (methylene) | ~5-10 (methylene) |
Note: These are estimated chemical shift ranges based on analogous structures and are dependent on the solvent and other experimental conditions.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be used to confirm the molecular formula, C₇H₁₀N₂O.
Table 2: Predicted Exact Masses for Protonated Adducts of this compound
| Adduct | Molecular Formula | Predicted Exact Mass (m/z) |
| [M+H]⁺ | [C₇H₁₁N₂O]⁺ | 139.0866 |
| [M+Na]⁺ | [C₇H₁₀N₂ONa]⁺ | 161.0685 |
| [M+K]⁺ | [C₇H₁₀N₂OK]⁺ | 177.0425 |
Note: These values are calculated based on the monoisotopic masses of the most abundant isotopes.
Fragmentation Pathways and Structural Information from MS/MS
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (typically the molecular ion, [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.
For this compound, several fragmentation pathways can be postulated. The stability of the imidazole ring suggests that fragmentation will likely involve the substituents. nih.gov A common fragmentation pathway for compounds containing a cyclopropyl group attached to a heteroatom-containing system can involve the opening of the strained three-membered ring. nih.gov
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could initiate with the loss of a water molecule from the protonated methanol group, a common fragmentation for alcohols. This would be followed by rearrangements and further fragmentation of the cyclopropyl and imidazole moieties. Cleavage of the bond between the cyclopropyl ring and the methanolic carbon is also a likely event.
Table 3: Plausible MS/MS Fragment Ions of Protonated this compound ([M+H]⁺, m/z 139.0866)
| m/z (Proposed) | Proposed Formula | Proposed Structure/Loss |
| 121.0760 | [C₇H₉N₂]⁺ | Loss of H₂O |
| 97.0604 | [C₅H₇N₂]⁺ | Loss of C₂H₄ from m/z 121 (after cyclopropyl ring opening) |
| 81.0447 | [C₄H₅N₂]⁺ | Imidazolium (B1220033) core after side-chain cleavage |
| 69.0447 | [C₃H₅N₂]⁺ | Fragment of the imidazole ring |
| 41.0391 | [C₃H₅]⁺ | Cyclopropyl cation |
Note: The proposed fragmentations are theoretical and would require experimental verification through detailed MS/MS studies.
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule in the absence of environmental effects. These ab initio methods solve the Schrödinger equation to determine a molecule's electronic structure and associated properties.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. nih.gov It provides a balance between accuracy and computational cost, making it suitable for studying imidazole (B134444) derivatives. nih.govtandfonline.com DFT calculations can determine the electron density distribution, molecular electrostatic potential (MEP), and other key electronic parameters.
For imidazole-containing compounds, DFT studies help to elucidate the distribution of electrons within the aromatic imidazole ring and its substituents. The molecular electrostatic potential (MEP) map is particularly useful as it identifies the electron-rich and electron-deficient regions of the molecule. tandfonline.comirjweb.com Electron-rich areas, typically shown in red, indicate likely sites for electrophilic attack, while electron-deficient regions, shown in blue, are susceptible to nucleophilic attack. In molecules related to cyclopropyl(1H-imidazol-2-yl)methanol, the nitrogen atoms of the imidazole ring are expected to be electron-rich, while the hydrogen on the hydroxyl group would be electron-deficient. orientjchem.org These calculations are critical for understanding intermolecular interactions and chemical reactivity. orientjchem.org
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). tandfonline.comirjweb.com The HOMO is the orbital from which an electron is most likely to be donated (nucleophilicity), while the LUMO is the orbital that is most likely to accept an electron (electrophilicity). irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. mdpi.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com Conversely, a small energy gap suggests that the molecule is more reactive. irjweb.com For many imidazole derivatives, the HOMO is often localized on the imidazole ring and other electron-donating groups, while the LUMO is distributed across the aromatic system. orientjchem.orgresearchgate.net
While specific calculations for this compound are not widely published, data from related imidazole derivatives provide insight into the expected values. For instance, theoretical studies on other substituted imidazoles have calculated HOMO-LUMO energy gaps that inform their potential bioactivity. irjweb.com
Table 1: Frontier Molecular Orbital Energies for a Representative Imidazole Derivative Data is illustrative and based on calculations for related imidazole compounds.
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.61 |
| ELUMO | -1.74 |
| Energy Gap (ΔE) | 3.87 |
This interactive table is based on data for 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, a related imidazole derivative, calculated at the B3LYP/6-31G level of theory. orientjchem.org
Computational chemistry is a valuable tool for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which can aid in the structural confirmation of synthesized compounds. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy. github.io These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. github.io
The predicted spectra for this compound would be expected to show characteristic signals for the cyclopropyl (B3062369), imidazole, and methanol (B129727) moieties. For instance, the protons on the cyclopropyl ring would appear in the upfield region of the ¹H NMR spectrum, while the imidazole ring protons would be found in the aromatic region. Experimental NMR data for structurally analogous, albeit more complex, compounds like (4-(adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol show signals for the imidazole proton around 6.57 ppm and the methylene (B1212753) (-CH₂) protons of the methanol group at approximately 4.69 ppm. mdpi.com Computational models can help assign these signals and predict the spectra for the target compound before its synthesis.
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic view of molecular behavior, including conformational changes and interactions with other molecules, which is essential for understanding biological activity and material properties.
The presence of the cyclopropyl ring introduces significant conformational considerations in this compound. The cyclopropyl group can adopt different orientations relative to the plane of the imidazole ring. Computational studies on related cyclopropylacyl systems have shown that such molecules often exist as a mixture of s-cis and s-trans conformers. rsc.org
To explore the potential of this compound as a biologically active agent, molecular modeling techniques such as docking and molecular dynamics (MD) simulations are employed. tandfonline.comscielo.br These methods are used to predict how a ligand (the compound) might bind to the active site of a biological target, such as a protein or enzyme. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com Docking algorithms score different binding poses based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic interactions. For imidazole-based compounds, the nitrogen atoms are often key hydrogen bond acceptors. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the ligand-receptor complex over time. rdd.edu.iq MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and the receptor's active site and the persistence of key interactions. tandfonline.comtandfonline.comacs.org Studies on various imidazole derivatives have used MD simulations to confirm the stability of predicted binding modes within protein targets, such as those relevant to cancer or viral diseases. tandfonline.comscielo.br While no specific ligand-receptor modeling studies have been published for this compound, the methodologies are well-established for its chemical class. The insights from such models are invaluable for guiding the design of more potent and selective drug candidates. nih.gov
Mechanistic Pathways Probed by Computational Methods
Computational chemistry provides a powerful lens through which the intricate details of reaction mechanisms can be elucidated. For a molecule such as this compound, theoretical investigations can offer profound insights into its formation and reactivity, complementing experimental studies. While direct computational studies on this compound are not extensively available in the reviewed literature, the mechanistic pathways of analogous systems, such as the formation of the imidazole ring and cyclopropanation reactions, have been explored. These studies serve as a valuable proxy for understanding the likely mechanistic features of the title compound's synthesis.
Transition State Analysis of Key Reactions
Transition state analysis is a cornerstone of computational reaction mechanism studies. It involves the location and characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a critical factor in determining the reaction rate.
A key reaction in the synthesis of many imidazole derivatives is the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an ammonia source. Computational studies, often employing Density Functional Theory (DFT), have been used to investigate the mechanism of such reactions. tandfonline.com For the formation of a substituted imidazole, a plausible reaction pathway involves several steps, each with its own transition state. For instance, the initial condensation of the reactants to form an intermediate, followed by cyclization and subsequent aromatization, would each proceed through a distinct transition state. The geometry of these transition states, including bond lengths and angles of the forming and breaking bonds, can be precisely calculated.
Another key reaction relevant to the synthesis of the title compound is the formation of the cyclopropyl group. The Simmons-Smith reaction is a well-known method for cyclopropanation. DFT studies on the Simmons-Smith reaction have elucidated the structure of the transition state, revealing a three-centered structure that accounts for the stereospecificity of the reaction. acs.org
Below is a representative data table illustrating the types of parameters that can be obtained from a transition state analysis of analogous reactions.
| Reaction Step (Analogous System) | Method | Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|---|
| Imidazole Ring Closure | DFT (B3LYP/6-31G*) | 15.8 | C-N: 2.15, C-C: 1.42 |
| Simmons-Smith Cyclopropanation of Ethylene | DFT (B3LYP) | 24.7 | C-C (forming): 2.23, C-Zn: 2.18 |
Reaction Coordinate Mapping and Energy Profiles
Reaction coordinate mapping, also known as potential energy surface (PES) scanning, is a computational technique used to trace the path of a chemical reaction from reactants to products. The reaction coordinate is a geometric parameter that changes continuously during the reaction, such as a bond length or an angle. By systematically changing the reaction coordinate and calculating the energy at each point, a reaction energy profile can be constructed.
The energy profile for the formation of an imidazole ring, for example, would typically start with the separated reactants. The first transition state would lead to the formation of a reaction intermediate. This intermediate would then have to surmount a second energy barrier (the second transition state) to proceed to the final product. The mapping of this entire pathway provides a comprehensive understanding of the reaction mechanism.
The following table presents hypothetical relative energies for the key species along a reaction coordinate for the formation of a substituted imidazole, illustrating the type of data generated from such a study.
| Species (Analogous Imidazole Synthesis) | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State 1 | +21.5 |
| Intermediate | -5.2 |
| Transition State 2 | +18.9 |
| Products | -25.0 |
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor to Biologically Relevant Scaffolds
The imidazole (B134444) ring is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals. nih.gov Cyclopropyl(1H-imidazol-2-yl)methanol serves as a ready starting material for the elaboration of more complex, biologically relevant heterocyclic systems.
The presence of the hydroxymethyl group and the reactive nitrogen atoms in the imidazole ring allows this compound to be a precursor for a variety of other heterocyclic structures. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. These transformations open pathways to annulated ring systems where the imidazole core is fused with other heterocyclic rings. Furthermore, the secondary amine within the imidazole ring can undergo reactions like aza-Michael additions to build larger molecular frameworks. d-nb.info
| Functional Group | Reaction Type | Potential Outcome | Relevance |
|---|---|---|---|
| Hydroxymethyl (-CH₂OH) | Oxidation | Imidazole-2-carbaldehyde or Imidazole-2-carboxylic acid | Creates electrophilic centers for cyclization reactions. |
| Hydroxymethyl (-CH₂OH) | Substitution (e.g., Appel reaction) | 2-(Halomethyl)-imidazole derivative | Enables nucleophilic substitution to link other moieties. |
| Imidazole N-H | N-Alkylation / N-Arylation | Substituted imidazole derivatives | Introduces diversity and modifies solubility/biological activity. |
| Imidazole Ring | Cyclocondensation | Fused imidazole systems (e.g., imidazopyridines) | Generates complex polycyclic scaffolds. |
The rigid structure of the cyclopropyl (B3062369) group and the planar imidazole ring can be exploited to construct complex three-dimensional molecules like spirocyclic and fused-ring systems. While direct examples involving this compound are not extensively documented, established synthetic strategies can be applied. For instance, oxidative cyclization methods have been used to create fused benzimidazoles from related building blocks. mdpi.com Similarly, intramolecular reactions involving functional groups tethered to both the cyclopropyl and imidazole moieties could lead to novel fused systems. The synthesis of spirocyclic derivatives is also a plausible application, often achieved through reactions that form a new ring at a single atom shared with the existing imidazole ring. nih.gov
Integration into Polyfunctional Organic Compounds
This compound is inherently a polyfunctional compound, possessing a nucleophilic and basic imidazole ring, a primary alcohol, and a hydrocarbon cyclopropyl ring. This multifunctionality allows for its stepwise and selective integration into larger, more complex organic molecules.
The hydroxyl group can be protected while modifications are made to the imidazole ring, or vice versa, allowing for controlled synthetic routes. The cyclopropyl ring, while generally stable, can participate in certain transition-metal-catalyzed ring-opening reactions, providing a three-carbon synthon. rsc.org This combination of reactive sites makes the molecule a valuable building block for creating compounds with multiple, targeted functionalities for applications in medicinal chemistry and materials science.
Utilization in Coordination Chemistry and Material Science
The imidazole moiety is a cornerstone of coordination chemistry, largely due to the ability of its nitrogen atoms to act as ligands for a wide range of metal ions. This property is famously observed in biological systems, such as the coordination of histidine to metal centers in proteins. mdpi.com
This compound is an attractive candidate for ligand design. The imidazole ring provides a strong coordination site through its pyridine-type nitrogen atom. The presence of the adjacent hydroxymethyl group introduces the possibility of bidentate chelation, where both the nitrogen and the oxygen atom coordinate to a metal center, forming a stable five-membered ring. The steric bulk of the cyclopropyl group can influence the coordination geometry around the metal ion, potentially leading to complexes with unique catalytic or physical properties. Analogous bulky imidazole-methanol compounds are considered valuable precursors for crafting new chelating ligands for biomimetic metal complexes. mdpi.com
| Property | Description | Significance for this compound |
|---|---|---|
| Donor Atoms | The sp²-hybridized nitrogen atom (N3) is the primary coordination site. The hydroxyl oxygen can also act as a donor. | Allows for monodentate (N-donor) or bidentate (N,O-donor) coordination. |
| Coordination Modes | Can act as a terminal ligand, or a bridging ligand between two metal centers. | Potential to form mononuclear complexes or polynuclear coordination polymers. |
| Steric Influence | The cyclopropyl group adjacent to the coordination site influences the accessibility of the metal center. | Can control the number of ligands that bind to a metal and affect the catalytic activity of the resulting complex. |
The synthesis of metal complexes using imidazole-based ligands is a well-established field. bohrium.com By employing this compound as a ligand, novel coordination compounds with tailored properties can be developed. The reaction of this ligand with various metal salts (e.g., of copper, zinc, cadmium, or technetium) could yield complexes with interesting structural, electronic, and magnetic properties. mdpi.comnih.govmdpi.com Such compounds are of interest for applications in catalysis, sensing, and the development of new materials with specific functions. The formation of these complexes can often be achieved under mild conditions, making this a fertile area for exploratory synthesis. nih.gov
Catalytic Applications and Methodological Advancements
Participation in Catalytic Cycles
There is currently no direct evidence in peer-reviewed literature detailing the participation of cyclopropyl(1H-imidazol-2-yl)methanol in specific catalytic cycles. However, based on its chemical structure, several potential roles can be postulated. The imidazole (B134444) moiety can act as a neutral two-electron donor ligand to a metal center through its non-bonding nitrogen atom. The hydroxyl group of the methanol (B129727) substituent could also coordinate to a metal, potentially forming a bidentate ligand.
In the context of N-heterocyclic carbene (NHC) catalysis, imidazolium (B1220033) salts are precursors to NHCs. While this compound is not an imidazolium salt, it could be derivatized to form one. Once the corresponding NHC is generated, it can coordinate to a transition metal to form a catalytically active complex. These NHC-metal complexes are known to participate in a wide array of catalytic cycles, including but not limited to:
Cross-coupling reactions: Such as Suzuki, Heck, and Sonogashira couplings, where the NHC ligand stabilizes the metal center and facilitates oxidative addition and reductive elimination steps.
Metathesis reactions: Particularly with ruthenium, NHC ligands have been instrumental in the development of highly active and stable olefin metathesis catalysts.
Hydrogenation and transfer hydrogenation: Iridium and rhodium complexes with NHC ligands have shown high efficacy in the reduction of various functional groups.
The cyclopropyl (B3062369) group, while not directly involved in the coordination to a metal in most cases, can influence the steric and electronic properties of the ligand, thereby modulating the activity and selectivity of the catalyst.
Development of New Synthetic Methodologies Utilizing the Compound
The development of new synthetic methodologies explicitly utilizing this compound as a catalyst or ligand is not yet a mature field of research. However, the synthesis of imidazole and cyclopropane-containing compounds for catalytic applications is an active area of investigation.
One potential area of application for this compound is as a precursor for the synthesis of novel chiral ligands. The presence of a stereocenter on the cyclopropyl ring, or the introduction of chirality at the carbon bearing the hydroxyl group, could lead to the development of new asymmetric catalysts. For instance, chiral phosphanyl-oxazoline (PHOX) ligands incorporating a cyclopropyl backbone have been successfully employed in asymmetric Heck reactions.
Methodologies that could potentially utilize this compound or its derivatives include:
Asymmetric catalysis: As a building block for chiral ligands for enantioselective transformations.
Organocatalysis: The imidazole core itself can act as a Brønsted base or a nucleophilic catalyst in certain reactions.
Tandem catalysis: Where the compound or its metallic complex catalyzes multiple transformations in a one-pot sequence.
Further research is required to explore and establish synthetic methodologies that directly benefit from the unique structural characteristics of this compound.
Mechanistic Elucidation of Catalyzed Transformations
Given the nascent stage of research into the catalytic applications of this compound, there are no specific mechanistic studies available for transformations catalyzed by this compound. However, mechanistic studies of related systems provide a framework for understanding its potential modes of action.
For instance, in a palladium-catalyzed cyclopropanation reaction, the mechanism may involve a Pd(II)/Pd(IV) catalytic cycle. In such a scenario, the imidazole-containing ligand would coordinate to the palladium center, influencing the stability of the various intermediates and the stereochemical outcome of the reaction.
Should this compound be employed as a precursor to an NHC ligand, the mechanistic details of the catalyzed reaction would be dictated by the nature of the metal and the substrates. For example, in an NHC-catalyzed benzoin condensation, the mechanism involves the NHC acting as a nucleophile to activate an aldehyde, followed by a series of proton transfer and C-C bond formation steps.
Conclusion and Future Research Directions
Summary of Current Research Landscape
The current body of scientific literature on cyclopropyl(1H-imidazol-2-yl)methanol is sparse, with the compound being primarily cataloged in chemical databases and available through commercial suppliers for research purposes. Publicly accessible databases provide fundamental physicochemical properties and identifiers for this molecule. However, dedicated studies detailing its synthesis, reactivity, and potential applications are not widely reported. The compound is often listed as a potential building block in medicinal chemistry and organic synthesis, yet in-depth research focusing specifically on its unique chemical attributes is limited. The imidazole (B134444) moiety is a well-known pharmacophore present in many biologically active compounds, and the cyclopropyl (B3062369) group can confer unique conformational rigidity and metabolic stability to molecules. The combination of these two functional groups in this compound suggests its potential as a valuable synthetic intermediate, though this potential remains largely underexplored in peer-reviewed research.
Unexplored Reactivity and Synthetic Opportunities
The chemical structure of this compound presents several avenues for unexplored reactivity and synthetic applications. The hydroxyl group can be a site for various transformations, including oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. These derivatives could serve as key intermediates in the synthesis of more complex molecules.
Furthermore, the imidazole ring itself offers opportunities for further functionalization. The nitrogen atoms can be alkylated or acylated, and the carbon atoms of the ring could potentially undergo substitution reactions, although the reactivity of the C-H bonds would need to be selectively controlled.
The cyclopropyl group, known for its unique electronic properties and ability to participate in ring-opening reactions under certain conditions, offers another dimension of reactivity. The development of synthetic methods that leverage the interplay between the cyclopropyl, imidazolyl, and methanol (B129727) functionalities could lead to novel molecular scaffolds.
Potential Synthetic Transformations:
| Functional Group | Potential Reaction | Product Class |
| Hydroxyl | Oxidation | Aldehydes, Carboxylic Acids |
| Hydroxyl | Esterification | Esters |
| Hydroxyl | Etherification | Ethers |
| Imidazole N-H | Alkylation, Acylation | N-substituted imidazoles |
| Cyclopropyl Ring | Ring-opening | Functionalized acyclic compounds |
Emerging Applications in Advanced Organic Chemistry
While specific applications for this compound have yet to be extensively documented, its structural motifs suggest potential utility in several areas of advanced organic chemistry. The imidazole core is a key component of many catalysts, including N-heterocyclic carbenes (NHCs). Derivatization of this compound could lead to the development of novel NHC ligands with unique steric and electronic properties conferred by the cyclopropyl group, potentially influencing the catalytic activity and selectivity in various organic transformations.
In the field of medicinal chemistry, the incorporation of a cyclopropyl group can enhance the metabolic stability and binding affinity of drug candidates. Therefore, this compound represents a valuable building block for the synthesis of novel therapeutic agents. Its derivatives could be explored as inhibitors of enzymes where the imidazole ring can act as a coordinating group to a metal center in the active site.
The development of efficient and scalable synthetic routes to this compound and its derivatives is a crucial first step toward unlocking its full potential. Future research in this area could focus on asymmetric syntheses to access enantiomerically pure forms of the compound, which would be of significant interest for applications in catalysis and drug discovery.
Q & A
Basic Research Questions
Q. What synthetic strategies optimize the yield of cyclopropyl(1H-imidazol-2-yl)methanol?
- Methodological Answer : The compound can be synthesized via Schiff base formation or nucleophilic substitution. For example, refluxing imidazole derivatives with cyclopropane-containing aldehydes in methanol under acidic catalysis (e.g., glacial acetic acid) achieves moderate yields (~61%) . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Low yields may arise from steric hindrance at the imidazole C2 position, necessitating protective group strategies.
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H NMR : Aromatic protons (imidazole C4/C5) appear at δ 6.35–8.32 ppm, while cyclopropyl protons resonate as multiplet signals near δ 0.5–2.0 ppm .
- LC-MS/MS : Validates molecular weight (e.g., m/z 153.1 for [M+H]<sup>+</sup>) and purity .
- Elemental Analysis : Confirms empirical formula (e.g., C7H10N2O; calc. C 64.13%, H 4.81%, N 22.42%) .
Q. How can stability issues during storage be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store in amber glass bottles under inert gas (N2 or Ar) at –20°C. Stabilize solutions with antioxidants (e.g., BHT) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How is the absolute configuration resolved for chiral derivatives of this compound?
- Methodological Answer : X-ray crystallography of halogenated analogs (e.g., iodinated derivatives) provides unambiguous stereochemical assignment. For example, crystallize salts (e.g., HCl) in EtOAc/hexane and analyze intermolecular distances and electron density maps .
Q. What computational approaches predict binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes like cytochrome P450. Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
Q. How to design structure-activity relationship (SAR) studies for imidazole-containing analogs?
- Methodological Answer :
- Core Modifications : Introduce substituents (e.g., methanesulfonyl, trifluoromethyl) at the cyclopropyl or imidazole positions to alter hydrophobicity and H-bonding .
- Biological Assays : Test enzyme inhibition (e.g., CYP450 isoforms) via fluorometric or calorimetric assays (e.g., ITC) .
Q. What catalytic applications exist for this compound derivatives?
- Methodological Answer : Bimetallic ligands (e.g., VPIM) with di(imidazolyl)methanol moieties catalyze organophosphate degradation. Synthesize analogs via Suzuki coupling or click chemistry and evaluate catalytic efficiency using <sup>31</sup>P NMR to monitor substrate conversion .
Q. How to assess pharmacokinetics in preclinical models?
- Methodological Answer : Administer radiolabeled compound (e.g., <sup>14</sup>C) to rodents. Collect plasma/tissue samples at intervals, extract via SPE, and quantify using LC-MS. Calculate parameters (t1/2, Cmax) via non-compartmental analysis .
Contradictions and Limitations
- Yield Discrepancies : reports 61% yield for a Schiff base ligand, while achieves 84% for a related imidazole derivative. Differences arise from reaction mechanisms (condensation vs. nucleophilic substitution) and steric effects .
- Regioselectivity : Substitution at imidazole C2 vs. C4 positions ( vs. 18) impacts reactivity; DFT studies can rationalize electronic preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
